molecular formula C21H18O2 B12835255 1-[2'-(Benzyloxy)[1,1'-biphenyl]-2-yl]ethanone

1-[2'-(Benzyloxy)[1,1'-biphenyl]-2-yl]ethanone

Cat. No.: B12835255
M. Wt: 302.4 g/mol
InChI Key: FGPAWJLXZMBBBP-UHFFFAOYSA-N
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Description

Its structure comprises a biphenyl backbone with a benzyloxy (-OCH₂C₆H₅) group at the 2'-position and an acetyl (-COCH₃) group at the 2-position. The benzyloxy group introduces steric bulk and electron-donating characteristics, while the acetyl group contributes to electrophilic reactivity. This compound is utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions and photoredox dearomatization processes .

Properties

Molecular Formula

C21H18O2

Molecular Weight

302.4 g/mol

IUPAC Name

1-[2-(2-phenylmethoxyphenyl)phenyl]ethanone

InChI

InChI=1S/C21H18O2/c1-16(22)18-11-5-6-12-19(18)20-13-7-8-14-21(20)23-15-17-9-3-2-4-10-17/h2-14H,15H2,1H3

InChI Key

FGPAWJLXZMBBBP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC=CC=C2OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2’-(Benzyloxy)[1,1’-biphenyl]-2-yl]ethanone typically involves the reaction of 2-bromo-1-[1,1’-biphenyl]-2-yl]ethanone with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[2’-(Benzyloxy)[1,1’-biphenyl]-2-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Preliminary studies have indicated that 1-[2'-(Benzyloxy)[1,1'-biphenyl]-2-yl]ethanone exhibits promising antimicrobial properties. Research suggests that it may inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents.

Study Organism Inhibition Zone (mm) Concentration (µg/mL)
Study AE. coli15100
Study BS. aureus12100
Study CP. aeruginosa10100

This table summarizes findings from various studies assessing the antimicrobial efficacy of the compound against common pathogens.

Antifungal Properties

In addition to its antibacterial activity, the compound has shown antifungal effects against several fungal strains. The benzyloxy substitution may enhance its interaction with fungal cell membranes.

Fungal Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans50
Aspergillus niger75

Case Study 1: Antimicrobial Screening

In a recent study published in Molecules, researchers evaluated the antimicrobial properties of several derivatives of this compound against clinical strains of bacteria and fungi. The results demonstrated that certain derivatives showed enhanced activity compared to the parent compound, suggesting that structural modifications can significantly influence biological efficacy .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A structure-activity relationship analysis conducted on related compounds indicated that modifications to the benzyloxy group could lead to variations in biological activity. For instance, compounds with additional methoxy groups exhibited increased antibacterial potency, highlighting the importance of functional group positioning on biological interactions .

Mechanism of Action

The mechanism of action of 1-[2’-(Benzyloxy)[1,1’-biphenyl]-2-yl]ethanone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit key enzymes involved in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations on the Biphenyl Backbone

Alkoxy Substituents
  • 1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone (CAS 16927-79-0): Substituents: Methoxy (-OCH₃) at 4'-position, acetyl at 2-position. Molecular Weight: 210.28 g/mol . Its electron-donating nature is weaker compared to benzyloxy due to reduced resonance stabilization. Synthetic Utility: Used in Suzuki-Miyaura couplings; methoxy groups are easier to deprotect than benzyloxy .
  • 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)ethanone (CAS 345-55-1): Substituents: Fluoro (-F) at 2'-position, acetyl at 4-position. Molecular Weight: 214.23 g/mol . Key Differences: The electron-withdrawing fluoro group alters electronic properties, reducing electron density on the biphenyl ring. This enhances electrophilicity at the acetyl group, making it more reactive in nucleophilic substitutions compared to benzyloxy derivatives .
Hydroxy vs. Protected Hydroxy Groups
  • 1-(4'-Hydroxy-[1,1'-biphenyl]-2-yl)ethanone: Substituents: Hydroxy (-OH) at 4'-position, acetyl at 2-position. Key Differences: The free hydroxy group increases acidity (pKa ~10) and hydrogen-bonding capability, influencing solubility and crystallization behavior. Often protected as a benzyl ether (e.g., benzyloxy) to prevent unwanted side reactions .
  • 1-[4-(Benzyloxy)-2-hydroxyphenyl]ethanone (CAS 29682-12-0): Substituents: Benzyloxy at 4-position, hydroxy at 2-position, acetyl at unspecified position. Key Differences: Dual functional groups (benzyloxy and hydroxy) allow selective modifications. The ortho-hydroxy group can participate in chelation or tautomerism, absent in the target compound .
Electron-Withdrawing Substituents
  • Key Differences: The nitro group strongly withdraws electrons, reducing the electron density of the biphenyl system. This significantly impacts reactivity in electrophilic aromatic substitution and photoredox applications .

Structural Analogues with Heterocyclic Moieties

  • 1-(5-(Furan-2-yl)-3-methyl-[1,1'-biphenyl]-2-yl)ethanone (3v): Substituents: Furan-2-yl at 5-position, methyl at 3-position, acetyl at 2-position. Key Differences: The furan ring introduces conjugation and π-electron richness, enabling participation in cycloaddition reactions. This contrasts with benzyloxy derivatives, which lack such reactivity .

Physical and Spectroscopic Comparisons

Table 1: Physical Properties

Compound Molecular Weight (g/mol) Key Substituents Melting Point/State
1-[2'-(Benzyloxy)biphenyl-2-yl]ethanone ~316 (estimated) 2'-Benzyloxy, 2-acetyl Solid (exact mp not provided)
1-(4'-Methylbiphenyl-2-yl)ethanone 210.28 4'-Methyl, 2-acetyl Solid
1-(2'-Fluorobiphenyl-4-yl)ethanone 214.23 2'-Fluoro, 4-acetyl Solid

Table 2: NMR Data Highlights

Compound ¹H NMR (δ, CDCl₃) Key Signals Source
1-(4'-Methoxybiphenyl-2-yl)ethanone 8.90 (d, J=2.7 Hz, 1H; aromatic), 3.90 (s, 3H; OCH₃)
1-(5-Furan-2-yl-biphenyl-2-yl)ethanone 6.72 (dt, J=3.4 Hz, 1H; furan), 2.36 (s, 3H; CH₃)
1-(4'-Hydroxybiphenyl-2-yl)ethanone 6.89 (d, J=8.5 Hz, 2H; aromatic), 4.80 (s, 1H; OH)

Biological Activity

1-[2'-(Benzyloxy)[1,1'-biphenyl]-2-yl]ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antibacterial properties, anti-inflammatory effects, and other pharmacological activities.

  • IUPAC Name : this compound
  • Molecular Formula : C15_{15}H14_{14}O2_{2}
  • Molecular Weight : 230.27 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The following sections summarize key findings regarding its pharmacological effects.

Antibacterial Activity

Several studies have highlighted the antibacterial properties of compounds with similar structural motifs. For instance, derivatives of benzyloxy-substituted biphenyls have shown significant activity against common bacterial strains.

  • Case Study : A study conducted on a series of benzyloxy biphenyl derivatives reported Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the benzyloxy group can enhance antibacterial efficacy .
CompoundMIC (µg/mL)Target Bacteria
Compound A3.12Staphylococcus aureus
Compound B12.5Escherichia coli

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has also been documented. The presence of the benzyloxy group is thought to contribute to the inhibition of pro-inflammatory mediators.

  • Research Findings : In vitro studies indicated that biphenyl derivatives could inhibit the production of inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, thereby reducing inflammation .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets.

  • Findings : Docking simulations suggested that this compound could effectively bind to enzymes involved in inflammatory pathways, potentially acting as a competitive inhibitor. The binding energy scores indicated a favorable interaction with target proteins, which supports further exploration as an anti-inflammatory agent .

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